1-(1H-indol-5-yl)-N-(4-methoxybenzyl)methanamine
Overview
Description
1-(1H-indol-5-yl)-N-(4-methoxybenzyl)methanamine is an organic compound that features an indole ring substituted at the 5-position with a methanamine group, which is further substituted with a 4-methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-5-yl)-N-(4-methoxybenzyl)methanamine typically involves the following steps:
Starting Materials: Indole, 4-methoxybenzyl chloride, and methanamine.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-5-yl)-N-(4-methoxybenzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation Products: Various oxidized derivatives of the indole ring.
Reduction Products: Reduced derivatives of the methanamine group.
Substitution Products: Substituted derivatives of the methanamine group.
Scientific Research Applications
1-(1H-indol-5-yl)-N-(4-methoxybenzyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1H-indol-5-yl)-N-(4-methoxybenzyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can interact with aromatic residues in the active site of enzymes, while the methanamine group can form hydrogen bonds with polar residues. The 4-methoxybenzyl group can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(1H-indol-5-yl)-N-benzylmethanamine: Similar structure but lacks the methoxy group on the benzyl ring.
1-(1H-indol-5-yl)-N-(4-hydroxybenzyl)methanamine: Similar structure but has a hydroxy group instead of a methoxy group on the benzyl ring.
1-(1H-indol-5-yl)-N-(4-chlorobenzyl)methanamine: Similar structure but has a chloro group instead of a methoxy group on the benzyl ring.
Uniqueness
1-(1H-indol-5-yl)-N-(4-methoxybenzyl)methanamine is unique due to the presence of the 4-methoxy group on the benzyl ring, which can influence its chemical reactivity, biological activity, and binding affinity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1H-indol-5-ylmethyl)-1-(4-methoxyphenyl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-20-16-5-2-13(3-6-16)11-18-12-14-4-7-17-15(10-14)8-9-19-17/h2-10,18-19H,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZDLPNNZKUPTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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